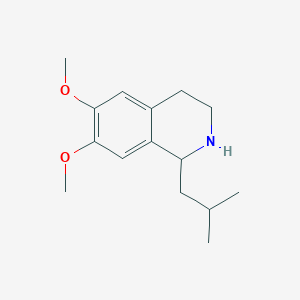
2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has been studied for its potential use as a fluorescent probe for detecting metal ions and as an anticancer agent.
作用机制
The mechanism of action of 2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone is not fully understood. However, it is believed that this compound exerts its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to selectively bind to copper ions, which makes it a useful tool for detecting copper in biological samples.
实验室实验的优点和局限性
One of the main advantages of using 2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone in lab experiments is its potential as a fluorescent probe for detecting metal ions. This compound has been shown to selectively bind to copper ions, which makes it a useful tool for detecting copper in biological samples. In addition, this compound has also been studied for its potential use as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on cancer cells, but it may also have toxic effects on normal cells.
未来方向
There are many potential future directions for research on 2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone. One area of research could be focused on further developing this compound as a fluorescent probe for detecting metal ions. Another area of research could be focused on developing this compound as a potential anticancer agent. Additional studies could be performed to better understand the mechanism of action of this compound and its effects on normal cells. Overall, there is a great deal of potential for this compound to be used in a variety of scientific research applications.
合成方法
The synthesis of 2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone has been reported in the literature. The method involves the reaction of 2-chloroacrylaldehyde with 4-nitrobenzaldehyde to form a Schiff base, which is then reacted with 4-quinazolinylhydrazine to yield the final product.
科学研究应用
2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone has been studied for its potential applications in scientific research. One of its most promising uses is as a fluorescent probe for detecting metal ions. This compound has been shown to selectively bind to copper ions, which makes it a useful tool for detecting copper in biological samples. In addition, this compound has also been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further development as a cancer treatment.
属性
产品名称 |
2-Chloro-3-(4-nitrophenyl)acrylaldehyde 4-quinazolinylhydrazone |
|---|---|
分子式 |
C17H12ClN5O2 |
分子量 |
353.8 g/mol |
IUPAC 名称 |
N-[(E)-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine |
InChI |
InChI=1S/C17H12ClN5O2/c18-13(9-12-5-7-14(8-6-12)23(24)25)10-21-22-17-15-3-1-2-4-16(15)19-11-20-17/h1-11H,(H,19,20,22)/b13-9-,21-10+ |
InChI 键 |
IJNRKTVOIKUGPC-IVUQYSQLSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=NC=N2)N/N=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/Cl |
SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NN=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NN=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)

![8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine](/img/structure/B256239.png)


![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)

![3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B256250.png)
![N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B256251.png)
![3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one](/img/structure/B256253.png)


